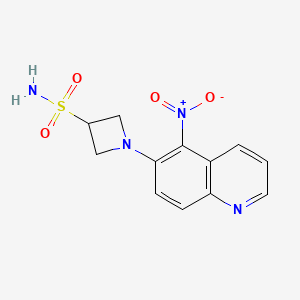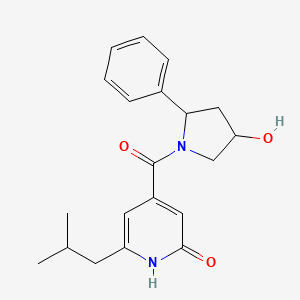![molecular formula C18H26N4O2 B7043543 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one](/img/structure/B7043543.png)
1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one is a complex organic compound that features a unique structure combining a pyrimidine ring, a piperidine ring, and an azocane ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a piperidine derivative, followed by cyclization to form the azocane ring. The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) and solvents like ethanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH in dimethylformamide (DMF) solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Oxo-2-(4-pyrimidin-2-ylpiperidin-1-yl)ethyl]azocan-2-one
- 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethyl]azocan-2-one
- 1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-thione
Uniqueness
1-[2-Oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-oxo-2-(4-pyrimidin-4-ylpiperidin-1-yl)ethyl]azocan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c23-17-5-3-1-2-4-10-22(17)13-18(24)21-11-7-15(8-12-21)16-6-9-19-14-20-16/h6,9,14-15H,1-5,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCOHMWRORKRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)N2CCC(CC2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B7043475.png)
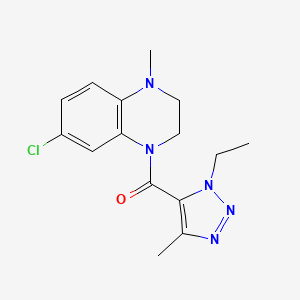

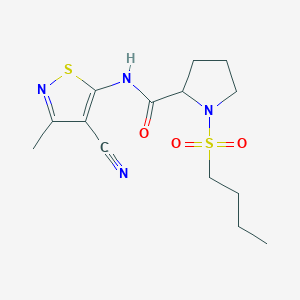
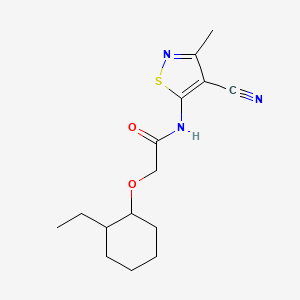
![5,6-dimethyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyridine-2-carboxamide](/img/structure/B7043494.png)
![2-(4-bromofuran-2-carbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B7043504.png)
![N-[1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]-1-oxopropan-2-yl]-3-methylbenzamide](/img/structure/B7043527.png)
![2-(4-hydroxyphenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide](/img/structure/B7043535.png)
![1-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3-methylurea](/img/structure/B7043549.png)
![N-[1-(1-methoxycyclobutyl)ethyl]quinoxaline-2-carboxamide](/img/structure/B7043554.png)
![(2,2-Dimethyl-3,4-dihydrochromen-4-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7043556.png)
